Pent-4-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-4-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate is a chemical compound with a complex structure that includes both an alkene and a hydrazone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pent-4-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate typically involves the reaction of pent-4-en-1-ol with chloroacetyl chloride to form the corresponding ester. This intermediate is then reacted with 2-(4-chlorophenyl)hydrazine under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Pent-4-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate undergoes various types of chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols.
Reduction: The hydrazone group can be reduced to form hydrazines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and sodium thiolate (NaSMe) are employed under basic conditions.
Major Products
Oxidation: Epoxides and diols.
Reduction: Hydrazines.
Substitution: Amines and thiols.
Scientific Research Applications
Pent-4-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pent-4-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
Pent-4-en-1-yl acetate: Lacks the hydrazone and chloro groups, making it less reactive.
2-(4-Chlorophenyl)hydrazine: Contains the hydrazine group but lacks the ester and alkene functionalities.
Chloroacetyl chloride: A precursor in the synthesis but lacks the hydrazone and alkene groups.
Uniqueness
Pent-4-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both an alkene and a hydrazone group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Properties
CAS No. |
61364-02-1 |
---|---|
Molecular Formula |
C13H14Cl2N2O2 |
Molecular Weight |
301.16 g/mol |
IUPAC Name |
pent-4-enyl 2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C13H14Cl2N2O2/c1-2-3-4-9-19-13(18)12(15)17-16-11-7-5-10(14)6-8-11/h2,5-8,16H,1,3-4,9H2 |
InChI Key |
ANZXHZAHUOVWFP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCOC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.